molecular formula C5H10O2 B1315204 2-isopropoxyacetaldehyde CAS No. 77342-92-8

2-isopropoxyacetaldehyde

Cat. No.: B1315204
CAS No.: 77342-92-8
M. Wt: 102.13 g/mol
InChI Key: JOFJLDMQBUWNGH-UHFFFAOYSA-N
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Description

2-Isopropoxyacetaldehyde (IUPAC name: 2-isopropoxyacetaldehyde) is an aldehyde derivative featuring an isopropoxy group (-OCH(CH₃)₂) attached to the second carbon of an acetaldehyde backbone. This compound is structurally characterized by its aldehyde functional group and ether linkage, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

2-propan-2-yloxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJLDMQBUWNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505657
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77342-92-8
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-isopropoxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the isopropyl group and the acetaldehyde.

Industrial Production Methods

On an industrial scale, 2-isopropoxyacetaldehyde can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-isopropoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, [(Propan-2-yl)oxy]acetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-isopropoxyacetaldehyde can yield the corresponding alcohol, [(Propan-2-yl)oxy]ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

    Oxidation: [(Propan-2-yl)oxy]acetic acid.

    Reduction: [(Propan-2-yl)oxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxyacetaldehyde is an organic compound with a structure that combines an isopropoxy group with an acetaldehyde moiety. This compound has garnered attention in various scientific research applications due to its unique chemical properties. Below is a detailed exploration of its applications, supported by case studies and data tables.

Synthesis of Fine Chemicals

One of the primary applications of 2-isopropoxyacetaldehyde is in the synthesis of fine chemicals. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound can react with amines to form imines, which are crucial in the synthesis of more complex molecules.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that 2-isopropoxyacetaldehyde can be utilized to synthesize novel antimicrobial agents through condensation reactions with different amines. The resulting compounds exhibited significant antibacterial activity against various strains, highlighting the compound's potential in pharmaceutical applications .

Flavor and Fragrance Industry

Due to its pleasant odor, 2-isopropoxyacetaldehyde is also used in the flavor and fragrance industry. It can be incorporated into formulations to impart desirable scents or flavors to consumer products.

Data Table: Applications in Flavor and Fragrance

ApplicationConcentration (%)Notes
Perfumes0.1 - 1Used for floral notes
Food Flavoring0.05 - 0.5Enhances fruity flavors

Research on Bioactive Compounds

Recent studies have explored the role of 2-isopropoxyacetaldehyde as a precursor for bioactive compounds, particularly those with potential therapeutic effects.

Case Study: Bioactivity Evaluation

Research indicated that derivatives synthesized from 2-isopropoxyacetaldehyde demonstrated anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Environmental Applications

2-Isopropoxyacetaldehyde has been investigated for its potential use in environmental science, particularly in the development of biodegradable materials.

Data Table: Environmental Impact Studies

Study FocusFindings
BiodegradabilityDecomposes within 30 days in soil
Toxicity AssessmentLow toxicity to aquatic organisms

Mechanism of Action

The mechanism of action of 2-isopropoxyacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenases, leading to its oxidation to the corresponding carboxylic acid. The compound can also participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-isopropoxyacetaldehyde and related aldehydes:

Compound Functional Groups Substituents Molecular Formula
2-Isopropoxyacetaldehyde Aldehyde, ether Isopropoxy (-OCH(CH₃)₂) C₅H₁₀O₂
Acetaldehyde Aldehyde None C₂H₄O
Propionaldehyde Aldehyde Methyl (-CH₃) C₃H₆O
Isobutyraldehyde Aldehyde Branched methyl (-CH(CH₃)₂) C₄H₈O
Benzilic acid (from ) Carboxylic acid, hydroxyl, aryl Two phenyl groups, hydroxyl C₁₄H₁₂O₃

Reactivity and Stability

  • 2-Isopropoxyacetaldehyde: The ether group enhances solubility in non-polar solvents compared to simpler aldehydes. The isopropoxy substituent may sterically hinder nucleophilic attacks at the aldehyde group, reducing reactivity in condensation reactions relative to acetaldehyde .
  • Acetaldehyde : Highly reactive due to the unhindered aldehyde group, making it prone to oxidation (forming acetic acid) and polymerization .
  • Propionaldehyde : Similar reactivity to acetaldehyde but with slightly reduced volatility (boiling point: 48°C vs. 20°C for acetaldehyde) due to its larger methyl group .
  • Isobutyraldehyde : The branched structure decreases volatility (boiling point: 64°C) and increases stability against oxidation compared to linear aldehydes .

Toxicological Profiles (Based on Structural Analogs)

For example:

  • Acetaldehyde: Classified as a Group B2 carcinogen (probable human carcinogen) due to nasal squamous cell carcinoma in rodents .
  • Propionaldehyde: Shows similar nasal toxicity but lacks sufficient carcinogenicity data for classification .
  • 2-Isopropoxyacetaldehyde: No direct toxicological data are available in the provided evidence. However, the isopropoxy group may reduce volatility and inhalation exposure risk compared to smaller aldehydes .

Limitations of Available Evidence

For instance, and focus on propionaldehyde and acetaldehyde, while and describe unrelated compounds (e.g., benzilic acid and phosphonothiolates). This gap underscores the need for targeted studies on 2-isopropoxyacetaldehyde to confirm its properties and risks.

Biological Activity

2-Isopropoxyacetaldehyde, a compound with the molecular formula C5_5H10_10O2_2, is an aldehyde derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-Isopropoxyacetaldehyde is characterized by the presence of an isopropoxy group attached to an acetaldehyde backbone. Its structure can be represented as follows:

  • Molecular Formula : C5_5H10_10O2_2
  • Molecular Weight : 102.13 g/mol
  • Functional Groups : Aldehyde and ether

Biological Activity Overview

The biological activity of 2-isopropoxyacetaldehyde primarily revolves around its interactions with various biological systems, particularly in relation to enzyme modulation and potential therapeutic applications.

Enzyme Interactions

Research indicates that 2-isopropoxyacetaldehyde may interact with key metabolic enzymes, particularly those involved in aldehyde metabolism. One significant enzyme is Aldehyde Dehydrogenase 2 (ALDH2) , which plays a crucial role in detoxifying acetaldehyde and other lipid-derived aldehydes. The interactions between 2-isopropoxyacetaldehyde and ALDH2 suggest potential implications for metabolic disorders and cardiovascular diseases.

  • ALDH2 Functionality : ALDH2 catalyzes the conversion of toxic aldehydes into less harmful substances, thereby protecting cells from oxidative stress and inflammation .

The mechanisms by which 2-isopropoxyacetaldehyde exerts its biological effects are not yet fully elucidated but may involve:

  • Detoxification Pathways : By enhancing the activity of ALDH2, 2-isopropoxyacetaldehyde may facilitate the detoxification of harmful aldehydes produced during lipid peroxidation.
  • Regulation of Metabolic Enzymes : Studies suggest that this compound could influence the expression or activity of enzymes related to lipid metabolism, potentially affecting cholesterol synthesis pathways .

Case Studies and Experimental Evidence

  • Metabolic Impact on Lipid Profiles :
    • A study demonstrated that compounds similar to 2-isopropoxyacetaldehyde could modulate lipid profiles by regulating enzymes like HMG-CoA reductase, which is critical for cholesterol synthesis. This suggests a potential role for 2-isopropoxyacetaldehyde in managing dyslipidemia .
  • Cellular Protection Against Oxidative Stress :
    • Research has shown that ALDH2 protects against oxidative damage by metabolizing lipid-derived aldehydes such as 4-hydroxy-2-nonenal (4-HNE). The role of 2-isopropoxyacetaldehyde in enhancing ALDH2 activity could be vital in protecting cells from oxidative stress-related damage .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationEnhances ALDH2 activity, promoting detoxification ,
Lipid Metabolism RegulationPotentially influences HMG-CoA reductase activity
Cellular ProtectionMay protect against oxidative stress ,

Q & A

Q. What are the standard synthetic routes for 2-isopropoxyacetaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between isopropanol and haloacetaldehyde derivatives under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product. Monitor purity via GC-MS or NMR (e.g., absence of residual isopropanol peaks at δ 1.1 ppm in 1^1H NMR) .
  • Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of isopropanol to haloacetaldehyde) and reflux temperature (60–80°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing 2-isopropoxyacetaldehyde, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : 1^1H NMR confirms the isopropoxy group (doublet at δ 1.2 ppm for CH3_3, septet at δ 3.8 ppm for CH). Discrepancies in carbonyl signals (δ 9.5–10 ppm for aldehyde) may arise from solvent polarity or tautomerism; use DMSO-d6_6 to stabilize the aldehyde form .
  • IR : A strong C=O stretch near 1720 cm1^{-1} and C-O-C stretch at 1100 cm1^{-1}. Contradictions (e.g., unexpected peaks) require cross-validation with mass spectrometry (EI-MS molecular ion at m/z 116) .
  • Resolution of contradictions : Compare spectra with computational simulations (DFT-based IR/NMR predictions) and replicate experiments under standardized conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-isopropoxyacetaldehyde be experimentally validated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (aldehyde absorption at 280 nm) under varying temperatures/pH. Use Eyring plots to determine activation parameters .
  • Isotopic labeling : Replace the aldehyde proton with deuterium (D2_2O exchange) to track proton transfer steps in nucleophilic additions .
  • Computational modeling : Validate proposed mechanisms (e.g., acid-catalyzed hydration) using DFT calculations (B3LYP/6-31G* level) to compare theoretical and experimental energy barriers .

Q. What strategies address stability issues of 2-isopropoxyacetaldehyde in aqueous media?

Methodological Answer:

  • Degradation analysis : Use HPLC to quantify hydrolysis products (e.g., acetic acid derivatives) over time. Stability decreases at pH > 7 due to nucleophilic attack on the aldehyde group .
  • Stabilization methods : Add radical scavengers (e.g., BHT) or store under inert gas (N2_2) to prevent oxidation. Lyophilization extends shelf life for biological studies .
  • Temperature dependence : Conduct accelerated stability testing (40°C/75% RH for 6 weeks) to model long-term storage .

Q. How can conflicting data in catalytic applications of 2-isopropoxyacetaldehyde be resolved?

Methodological Answer:

  • Error analysis : Quantify uncertainties in catalytic turnover numbers (TONs) via triplicate experiments. Use Student’s t-test to assess significance of discrepancies .
  • Catalyst characterization : Perform XPS or EXAFS to verify catalyst composition and active sites, which may explain variability in reported TONs .
  • Meta-analysis : Compare datasets across literature (e.g., solvent effects on enantioselectivity in asymmetric catalysis) to identify systemic biases .

Q. What experimental designs are recommended for studying 2-isopropoxyacetaldehyde’s role in multicomponent reactions?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to optimize variables (catalyst loading, temperature) and identify interactions .
  • In situ monitoring : Employ ReactIR to track intermediate formation (e.g., enolates) during Passerini or Ugi reactions .
  • Scope and limitations : Test substrates with varying steric/electronic profiles (e.g., electron-deficient vs. electron-rich amines) to define reaction generality .

Q. How can researchers mitigate safety risks when handling 2-isopropoxyacetaldehyde?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatilization control .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite). Avoid water to prevent aldehyde dispersion .
  • Waste disposal : Segregate as halogen-free organic waste and incinerate at > 1000°C to prevent environmental release .

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